Cupric perchlorate hexahydrate

Catalog No.
S647480
CAS No.
10294-46-9
M.F
Cl2CuH12O14
M. Wt
370.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cupric perchlorate hexahydrate

CAS Number

10294-46-9

Product Name

Cupric perchlorate hexahydrate

IUPAC Name

copper;diperchlorate;hexahydrate

Molecular Formula

Cl2CuH12O14

Molecular Weight

370.54 g/mol

InChI

InChI=1S/2ClHO4.Cu.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2

InChI Key

NHELIHXBJRANPL-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2]

Synonyms

copper(2+) perchlorate hexahydrate, copper(II) perchlorate, copper(II) perchlorate dihydrate

Canonical SMILES

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Cu+2]

The exact mass of the compound Cupric perchlorate hexahydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Copper - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cupric perchlorate hexahydrate (CAS: 10294-46-9) is a highly soluble, premium transition metal precursor valued for providing a highly electrophilic, "bare" Cu2+ center in solution[1]. Because the perchlorate anion (ClO4-) is exceptionally weakly coordinating, this compound is heavily prioritized in advanced coordination chemistry, ligand exchange protocols, and Lewis acid catalysis where anion interference must be strictly minimized. Unlike its anhydrous counterpart, the hexahydrate form offers stable, predictable handling under standard laboratory conditions while maintaining exceptional solubility across a broad range of polar organic solvents, making it a critical material for homogeneous non-aqueous workflows .

Substituting cupric perchlorate hexahydrate with common alternatives like copper(II) chloride or copper(II) sulfate fundamentally alters reaction dynamics and processability. In copper(II) chloride, the strongly coordinating chloride anions occupy the primary coordination sphere of the Cu2+ ion, which severely dampens its Lewis acidity and blocks incoming ligands during complex synthesis [1]. Furthermore, copper(II) sulfate exhibits near-zero solubility in critical organic solvents such as ethanol, methanol, and acetone, preventing its use in homogeneous non-aqueous catalysis . Attempting to use anhydrous copper(II) perchlorate to avoid water introduces severe shock-sensitivity and explosion risks, making the hexahydrate the only viable choice for safe, scalable, and high-yield synthesis requiring non-coordinating anions.

Homogeneous Processability in Polar Organic Solvents

Cupric perchlorate hexahydrate exhibits exceptional solubility in polar organic solvents, enabling homogeneous ligand exchange and catalytic workflows. It is highly soluble in ethanol, methanol, and acetone . In contrast, copper(II) sulfate is practically insoluble in these solvents, restricting its use almost entirely to aqueous systems.

Evidence DimensionSolubility in ethanol and acetone
Target Compound DataHighly soluble (>10 g/100 mL, enables homogeneous solutions)
Comparator Or BaselineCopper(II) sulfate pentahydrate (Practically insoluble)
Quantified DifferenceEnables homogeneous non-aqueous processing vs. complete insolubility
ConditionsStandard ambient temperature and pressure in pure ethanol or acetone

Procurement of the perchlorate salt is mandatory for workflows requiring homogeneous copper(II) catalysis or complexation in organic media.

Enhanced Lewis Acidity via Non-Coordinating Anions

The weakly coordinating nature of the perchlorate anion leaves the Cu2+ center highly electrophilic. In comparative Lewis acid-catalyzed reactions, such as aerobic oxidations and cycloadditions, copper(II) perchlorate hexahydrate consistently drives higher conversion rates than copper(II) chloride [1]. The strongly coordinating chloride ions in CuCl2 compete with the substrate for the metal center, significantly dampening catalytic turnover.

Evidence DimensionCatalytic availability of the Cu2+ active site
Target Compound DataHigh electrophilicity due to weakly coordinating ClO4- anions
Comparator Or BaselineCopper(II) chloride (Lower electrophilicity due to strongly coordinating Cl- anions)
Quantified DifferenceSignificantly higher catalytic turnover and substrate conversion
ConditionsLewis acid-mediated organic synthesis (e.g., aerobic oxidations)

Selecting the perchlorate salt maximizes yields in sensitive catalytic processes where maximum Lewis acidity is required.

Process Safety and Handling Stability

While providing the necessary perchlorate anions for non-coordinating chemistry, the hexahydrate form mitigates the extreme hazards associated with the anhydrous salt. Anhydrous copper(II) perchlorate is highly shock-sensitive and poses a severe explosion risk [1]. The hexahydrate form is stabilized by its water of crystallization, allowing for safe transport, storage, and handling in standard laboratory environments, provided standard oxidizer precautions are taken.

Evidence DimensionShock sensitivity and handling hazard
Target Compound DataStable under standard handling; requires standard oxidizer protocols
Comparator Or BaselineAnhydrous Copper(II) perchlorate (Highly shock-sensitive; severe explosion hazard)
Quantified DifferenceEliminates spontaneous detonation risks during standard processing
ConditionsDry handling, transport, and standard laboratory manipulation

The hexahydrate form is the only procurement-viable option for scaling up perchlorate-based copper chemistry without requiring specialized explosive-handling facilities.

Precursor for Homoleptic and Heteroleptic Coordination Complexes

Due to the weakly coordinating nature of the perchlorate anion, this compound is a highly effective precursor for synthesizing pure coordination complexes without anion interference, allowing for precise ligand exchange in organic solvents[1].

Homogeneous Lewis Acid Catalysis in Organic Solvents

Its high solubility in ethanol and acetone, combined with the extreme electrophilicity of the 'bare' Cu2+ center, makes it a preferred catalyst over copper(II) chloride for asymmetric cycloadditions, aerobic oxidations, and other Lewis acid-mediated organic syntheses [2].

Synthesis of Energetic Coordination Compounds (ECCs)

The hexahydrate safely delivers both Cu2+ and ClO4- ions into solution, acting as a stable, handleable precursor for the controlled synthesis of nitrogen-rich energetic coordination compounds used in advanced initiators [3].

UNII

57JSH2LO1G

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

10294-46-9

Wikipedia

Cupric perchlorate hexahydrate

Dates

Last modified: 08-15-2023

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